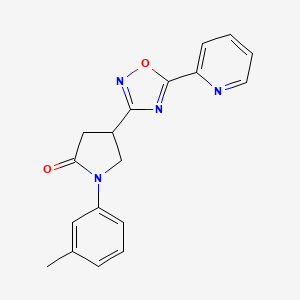
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO is a heterocyclic compound that contains a pyrrolidin-2-one ring, an oxadiazole ring, and a pyridine ring.
Scientific Research Applications
Apoptosis Induction and Anticancer Activity
Research has shown that certain 1,2,4-oxadiazole derivatives exhibit potent activity as apoptosis inducers, potentially serving as anticancer agents. A study identified a novel apoptosis inducer with significant activity against breast and colorectal cancer cell lines. This compound, through SAR studies, demonstrated that modifications on the oxadiazole ring, such as the introduction of a pyridyl group, could enhance its anticancer activity. Furthermore, the identification of TIP47 as a molecular target underscores the potential for these compounds in targeted cancer therapy (Zhang et al., 2005).
Synthesis and Biological Activity Prediction
Another significant application is in the synthesis of novel oxadiazole compounds with predicted biological activities. A one-pot condensation method was developed to create bicyclic systems involving the oxadiazole ring. The biological activity of these compounds was predicted, showcasing the utility of these derivatives in designing new therapeutic agents with potential activities (Kharchenko et al., 2008).
Antimicrobial and Antitubercular Agents
Oxadiazole derivatives have also been explored for their antimicrobial and antitubercular properties. Research into Mannich bases of certain oxadiazole compounds has revealed promising antibacterial and antifungal activities, suggesting these derivatives as potential antimicrobial agents (Kocabalkanli et al., 2001). Moreover, novel pyrrolyl oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity, contributing valuable insights into the development of new treatments for tuberculosis (Joshi et al., 2015).
Optoelectronic Materials
In the field of materials science, oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs). These materials have shown to significantly improve the efficiency and stability of OLEDs, demonstrating the versatility of oxadiazole derivatives in developing advanced optoelectronic devices (Shih et al., 2015).
Antiviral Agents
Oxadiazole derivatives have also been identified as potent inhibitors of human rhinovirus (HRV) 3C protease, showcasing strong antiviral activity across a broad spectrum of HRV serotypes. This highlights the potential of these compounds in the development of novel antiviral therapies, especially for conditions caused by picornaviruses (Patick et al., 2005).
properties
IUPAC Name |
1-(3-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-4-6-14(9-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-7-2-3-8-19-15/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHASYQQSVJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

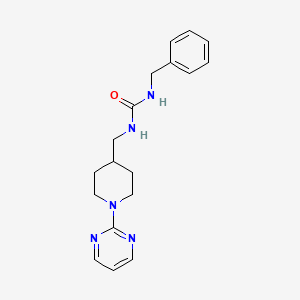
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)
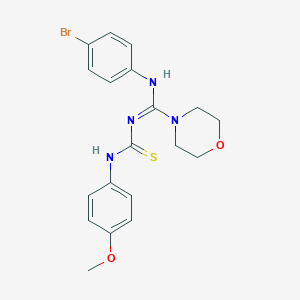
![1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2658635.png)
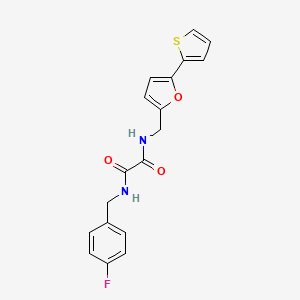
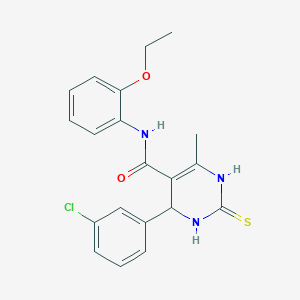
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)
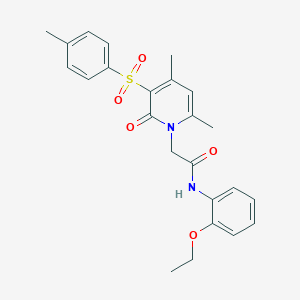
![Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2658645.png)
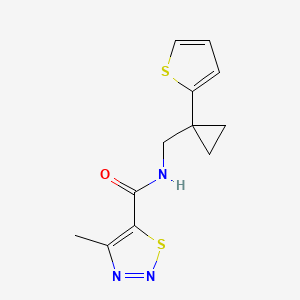
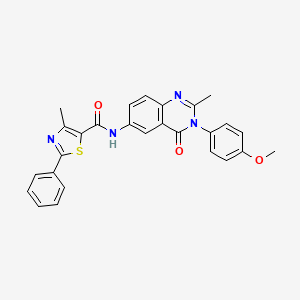
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)
![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)